N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-methoxybenzyl group and a 3-nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide typically involves a multi-step process:
Methoxybenzylation: The 4-methoxybenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the nitrated benzamide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and methoxybenzylation, and high-efficiency purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The benzamide core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of N-(4-aminobenzyl)-4-methyl-3-aminobenzamide.
Oxidation: Formation of N-(4-hydroxybenzyl)-4-methyl-3-nitrobenzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a model compound in studies of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms of action.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Molecular Interactions: The presence of the nitro and methoxybenzyl groups allows for specific interactions with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide can be compared with similar compounds such as:
N-(4-methoxybenzyl)-4-methylbenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-(4-methoxybenzyl)-3-nitrobenzamide: Lacks the methyl group, affecting its steric properties and interaction with biological targets.
N-(4-methoxybenzyl)-4-methyl-3-aminobenzamide: The nitro group is reduced to an amine, altering its electronic properties and reactivity.
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-3-6-13(9-15(11)18(20)21)16(19)17-10-12-4-7-14(22-2)8-5-12/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZODJIWKIAVAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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